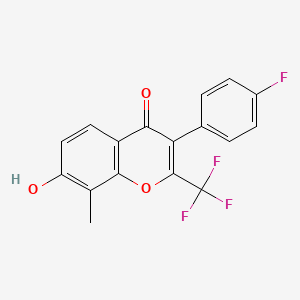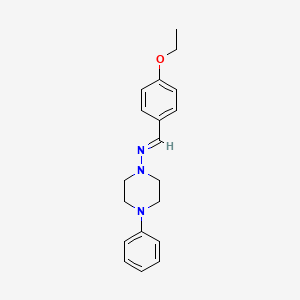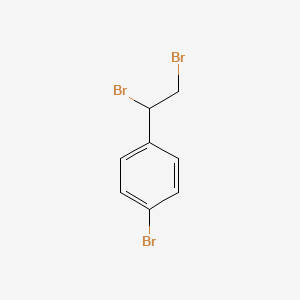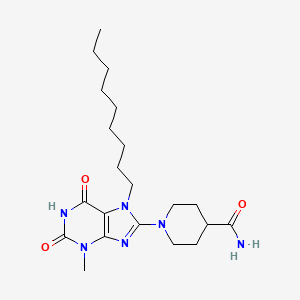
2-Cyano-3-(1-naphthyl)-N-(1-phenylethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-3-(1-naphthyl)-N-(1-phenylethyl)acrylamide is an organic compound that features a cyano group, a naphthyl group, and a phenylethyl group attached to an acrylamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(1-naphthyl)-N-(1-phenylethyl)acrylamide typically involves the reaction of 1-naphthylacetonitrile with N-(1-phenylethyl)acrylamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyano group. The reaction is conducted in an inert atmosphere, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Cyano-3-(1-naphthyl)-N-(1-phenylethyl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, where nucleophiles such as amines or thiols replace the cyano group to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various derivatives depending on the nucleophile used
科学研究应用
2-Cyano-3-(1-naphthyl)-N-(1-phenylethyl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and polymers with specific properties.
作用机制
The mechanism of action of 2-Cyano-3-(1-naphthyl)-N-(1-phenylethyl)acrylamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The naphthyl and phenylethyl groups contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 2-Cyano-3-(1-naphthyl)-N-(1-phenylethyl)acrylamide can be compared with other cyano-substituted acrylamides and naphthyl derivatives.
- Similar compounds include 2-Cyano-3-(1-naphthyl)acrylamide and 2-Cyano-3-(1-phenylethyl)acrylamide.
Uniqueness
- The presence of both naphthyl and phenylethyl groups in this compound provides unique steric and electronic properties that differentiate it from other similar compounds.
- These structural features can enhance its reactivity and binding affinity, making it a valuable compound for various applications.
属性
分子式 |
C22H18N2O |
|---|---|
分子量 |
326.4 g/mol |
IUPAC 名称 |
(E)-2-cyano-3-naphthalen-1-yl-N-(1-phenylethyl)prop-2-enamide |
InChI |
InChI=1S/C22H18N2O/c1-16(17-8-3-2-4-9-17)24-22(25)20(15-23)14-19-12-7-11-18-10-5-6-13-21(18)19/h2-14,16H,1H3,(H,24,25)/b20-14+ |
InChI 键 |
QGZLDRLZOQBYOY-XSFVSMFZSA-N |
手性 SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC=CC3=CC=CC=C32)/C#N |
规范 SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=CC3=CC=CC=C32)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-(4-nitrobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11965358.png)

![3-[[4-[Bis(4-hydroxy-2-oxo-chromen-3-yl)methyl]phenyl]-(4-hydroxy-2-oxo-chromen-3-yl)methyl]-4-hydroxy-chromen-2-one](/img/structure/B11965366.png)




![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965391.png)



![3,5-Methano-2H-cyclopenta[b]furan-2-one, hexahydro-6-iodo-7-phenyl-](/img/structure/B11965427.png)
![N-(4-{2,2-dichloro-1-[4-(dimethylamino)-3-nitrophenyl]vinyl}-2-nitrophenyl)-N,N-dimethylamine](/img/structure/B11965433.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11965435.png)
